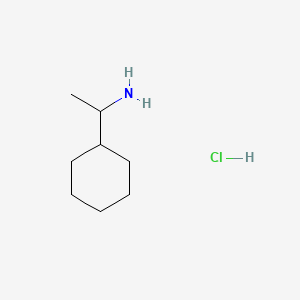

1-cyclohexylethanamine hydrochloride

描述

Significance as a Foundational Chemical Entity in Organic Chemistry

The significance of 1-cyclohexylethanamine (B1205470) and its hydrochloride salt in organic chemistry is rooted in its identity as a chiral amine. Chiral amines are indispensable in modern organic synthesis due to their widespread presence in biologically active molecules. sigmaaldrich.com The enantiomers of 1-cyclohexylethanamine serve two primary functions: as chiral resolving agents and as versatile chiral building blocks.

As resolving agents, the enantiomerically pure forms, such as (R)-(-)-1-cyclohexylethylamine, are used to separate racemic mixtures of acidic compounds. chemicalbook.com The amine reacts with a racemic acid to form a pair of diastereomeric salts. These salts have different physical properties, notably solubility, which allows for their separation through techniques like fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered.

As chiral building blocks, the stereochemically defined center of 1-cyclohexylethanamine is incorporated into larger, more complex molecules, imparting the necessary chirality for biological function. google.comtcichemicals.com The formation of amides and imines from this primary amine is a common strategy to introduce the cyclohexylethyl motif into a target structure. The hydrochloride salt form is particularly useful in this context as it provides a stable, crystalline solid that is often easier to handle, purify, and store than the free base, which is a liquid. lead-sciences.comsigmaaldrich.com

Scope and Relevance in Advanced Chemical Sciences and Drug Discovery

The application of 1-cyclohexylethanamine hydrochloride and its derivatives extends into advanced chemical sciences, particularly in the realms of asymmetric catalysis and drug discovery. sigmaaldrich.commyuchem.com In catalysis, derivatives of chiral cyclohexylethylamine can act as ligands for metal catalysts. These chiral ligands create a stereochemically defined environment around the metal center, which can direct a reaction to selectively produce one enantiomer of a product over the other.

In the pharmaceutical and agrochemical industries, the compound serves as a key intermediate. google.com Many modern drugs and pesticides are chiral, and their biological activity is often associated with a specific enantiomer. The use of enantiomerically pure building blocks like (S)-(+)-1-cyclohexylethylamine ensures that the final product has the desired stereochemistry, which is critical for efficacy and selectivity. sigmaaldrich.com Research has shown that cyclohexylamine (B46788) derivatives are core components in various pharmacologically active agents. taylorandfrancis.com For instance, investigations into Kv7 channel openers for neurological disorders have involved the synthesis of complex molecules incorporating chiral benzylic amine moieties, a class to which 1-cyclohexylethanamine belongs. acs.org Furthermore, the amine has been explored in the synthesis of chiral polymethacrylamides, which are used as stationary phases for the chromatographic separation of racemic compounds. chemicalbook.com

Interactive Data Table: Research Applications of 1-Cyclohexylethanamine Derivatives

| Application Area | Specific Use | Reference Compound(s) |

| Asymmetric Synthesis | Chiral Building Block | (S)-(+)-1-Cyclohexylethylamine, (R)-(-)-1-Cyclohexylethylamine |

| Resolution of Racemates | Chiral Resolving Agent for Acids | (R)-(-)-1-Cyclohexylethylamine |

| Catalysis | Chiral Ligand Synthesis | (S)-(+)-1-Cyclohexylethylamine |

| Materials Science | Preparation of Chiral Stationary Phases | (R)-(-)-1-Cyclohexylethylamine |

| Medicinal Chemistry | Intermediate for Biologically Active Molecules | (S)-(+)-1-Cyclohexylethylamine |

Historical Context of Scholarly Investigations on Cyclohexylethanamine Derivatives

The study of cyclohexylamine and its derivatives has a history that dates back to the early 20th century. Early academic work focused on the fundamental synthesis, resolution, and characterization of these aliphatic amines. Scholarly articles from the 1930s, such as those by Leithe (1932) and Reihlen et al. (1938), provide some of the initial descriptions of 1-cyclohexylethylamine and its salts. chemicalbook.com These foundational studies established methods for the purification of the amine, including its conversion to salts like the hydrochloride and bitartrate (B1229483) to facilitate crystallization and separation. chemicalbook.com

The development of synthetic organic chemistry throughout the 20th century saw a growing appreciation for the importance of stereochemistry. This led to increased interest in chiral amines like 1-cyclohexylethylamine for asymmetric synthesis. The ability to produce enantiomerically pure compounds became a central goal in organic synthesis, particularly for the preparation of pharmaceuticals. Early methods of resolution, which relied on the formation of diastereomeric salts with chiral acids or bases, were refined and became standard practice. The principles established in this early research continue to underpin many modern approaches to the synthesis of chiral molecules. iupac.org The ongoing exploration of cyclohexylamine derivatives in areas like photoredox catalysis for the synthesis of complex molecular architectures demonstrates the enduring legacy of this foundational research. rsc.org

Structure

3D Structure of Parent

属性

IUPAC Name |

1-cyclohexylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(9)8-5-3-2-4-6-8;/h7-8H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESCRFJUMZOXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27586-72-7 | |

| Record name | Cyclohexanemethylamine, alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027586727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27586-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 27586-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 1 Cyclohexylethanamine Hydrochloride

Established Laboratory Synthesis Protocols

Laboratory-scale synthesis of 1-cyclohexylethanamine (B1205470) hydrochloride is well-documented, primarily relying on the formation of the amine from a corresponding ketone precursor followed by salt formation.

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. libretexts.org This process involves two key stages: the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine. youtube.comyoutube.com

For the synthesis of 1-cyclohexylethanamine, the typical starting material is acetylcyclohexane (also known as cyclohexyl methyl ketone). This ketone reacts with an ammonia (B1221849) source to form the corresponding imine. This reaction is often catalyzed by a small amount of acid. youtube.com The subsequent reduction of the C=N double bond of the imine yields the racemic primary amine, 1-cyclohexylethanamine. libretexts.orgyoutube.com

Several reducing agents can be employed for this transformation. While powerful reductants like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are commonly preferred to avoid the reduction of the initial ketone. libretexts.org Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reagent as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but efficiently reduces the more electrophilic protonated imine (iminium ion). youtube.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) can also be used, often in a one-pot reaction where it reduces the imine as it is formed. organic-chemistry.org

The general reaction scheme is as follows:

Step 1 (Imine Formation): Acetylcyclohexane + Ammonia ⇌ 1-cyclohexylethanimine + Water

Step 2 (Reduction): 1-cyclohexylethanimine + Reducing Agent → 1-cyclohexylethanamine

Finally, the resulting amine is treated with hydrochloric acid (HCl) to precipitate the stable 1-cyclohexylethanamine hydrochloride salt. chemicalbook.com

The primary precursor for 1-cyclohexylethanamine is acetylcyclohexane. However, for the production of enantiomerically pure forms, such as (S)-(+)-1-cyclohexylethanamine or (R)-(-)-1-cyclohexylethanamine, stereoselective synthetic routes are necessary. nih.gov These chiral amines are crucial as building blocks in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

One of the most effective methods for achieving high enantioselectivity is the asymmetric hydrogenation of a prochiral enamine or imine precursor. A common strategy involves the hydrogenation of an enamide, such as N-(1-cyclohexylvinyl)acetamide, using a chiral catalyst. Rhodium complexes incorporating chiral bisphosphine ligands, for example, have proven highly effective. These catalysts create a chiral environment that directs the addition of hydrogen across the double bond, favoring the formation of one enantiomer over the other with high enantiomeric excess (ee).

Another approach is the stereoselective reduction of an imine derived from acetylcyclohexane. This requires a chiral reducing agent or a chiral catalyst to control the facial selectivity of the hydride attack on the imine.

Classical resolution is also a viable, albeit less direct, pathway. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base. chemicalbook.com

Advances in catalysis have significantly improved the efficiency and selectivity of amination reactions. Both metal-based catalysts and biocatalysts are employed.

Metal Catalysis: Transition metal catalysts are widely used for reductive amination. Cp*Ir complexes have been shown to catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Rhodium and Ruthenium catalysts, particularly when paired with chiral ligands, are instrumental in asymmetric hydrogenation for producing chiral amines. For instance, 5% Rhodium on Alumina has been used for the hydrogenation of related chiral amines while retaining the stereochemical configuration.

Biocatalysis: Enzymes offer a green and highly selective alternative to metal catalysis, operating under mild aqueous conditions with exceptional stereospecificity. mdpi.com

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine. nih.govresearchgate.net They utilize a cofactor, typically NAD(P)H, to deliver the hydride. RedAms, a subclass of IREDs, are particularly promising as they can facilitate reductive amination even with a 1:1 molar ratio of the ketone and amine. nih.govresearchgate.net

Transaminases (ω-TAs): These enzymes can synthesize chiral amines from prochiral ketones by transferring an amino group from an amine donor. Engineered ω-transaminases have been developed that exhibit high conversion rates and produce amines with excellent enantiomeric excess (>99% ee).

The table below summarizes the performance of selected catalysts in the synthesis of 1-cyclohexylethanamine and related chiral amines.

| Catalyst Type | Catalyst Example | Precursor/Substrate | Reaction Type | Yield | Optical Purity (ee) |

| Metal Catalyst | 5% Rhodium on Alumina | (S)-1-Phenylethylamine HCl | Hydrogenation | 95% | Configuration Retained |

| Metal Catalyst | Rh(Rc, Sp)-DuanphosBF₄ | N-(1-cyclohexylvinyl)acetamide | Asymmetric Hydrogenation | High | High |

| Biocatalyst | Amine Dehydrogenase (AmDH) | Cyclohexanone (B45756) | Asymmetric Reductive Amination | - | >97% |

| Biocatalyst | ω-Transaminase (ATA-117) | rac-1-Cyclohexylethylamine | Deracemization | 62% conversion to (S)-amine | >99% |

| Data sourced from research findings on the synthesis of chiral amines. |

Industrial-Scale Synthetic Approaches and Efficiency Improvements

On an industrial scale, the synthesis of this compound prioritizes cost-effectiveness, safety, process robustness, and high throughput. While specific proprietary methods vary, general strategies for efficiency improvement include:

Catalyst Optimization: Employing highly active and recyclable catalysts is crucial. For non-chiral synthesis, inexpensive catalysts like Raney Nickel may be used for hydrogenation under optimized pressure and temperature conditions. mdpi.com For chiral synthesis, the focus is on catalysts with high turnover numbers and enantioselectivity to maximize product yield and minimize catalyst loading.

Process Intensification: Continuous flow processing is increasingly replacing traditional batch reactors. jddhs.com Flow chemistry offers superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity in shorter reaction times.

Raw Material Sourcing: The choice of readily available and inexpensive starting materials, such as acetylcyclohexane and ammonia, is fundamental to economic viability.

Purification Strategies: Efficient purification methods, such as reactive or extractive distillation and optimized crystallization protocols for the hydrochloride salt, are implemented to achieve high product purity and minimize waste. The commercial production by major chemical companies like BASF underscores the existence of refined and efficient large-scale manufacturing processes. sigmaaldrich.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles is essential for the sustainable production of chemicals. mdpi.commdpi.com Key goals include waste minimization, use of safer chemicals, and energy efficiency. rsc.orgnih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. rsc.org Direct reductive amination is inherently more atom-economical than multi-step sequences involving protection and deprotection steps.

Use of Safer Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key objective. jddhs.com Furthermore, replacing stoichiometric metal hydride reagents with catalytic hydrogenation using molecular hydrogen (H₂) as the reductant is a greener approach, as the only byproduct is water. organic-chemistry.org

Catalysis: The shift from stoichiometric reagents to catalytic processes is a fundamental principle of green chemistry. As mentioned, both heterogeneous metal catalysts, which can be easily recovered and recycled, and biocatalysts are central to sustainable synthesis. jddhs.commdpi.com Biocatalysis, in particular, is highly advantageous as enzymes are biodegradable, operate in water at ambient temperature and pressure, and offer unparalleled selectivity, reducing the formation of byproducts.

Energy Efficiency: The use of energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

By embracing these principles, the synthesis of this compound can be made more environmentally benign and economically sustainable.

Chirality, Stereochemistry, and Enantioselective Synthesis of 1 Cyclohexylethanamine Hydrochloride

Enantiomeric Forms of 1-Cyclohexylethanamine (B1205470): (R)- and (S)-Isomers and Their Significance

1-Cyclohexylethanamine possesses a chiral center at the carbon atom bonded to the amino group, the cyclohexyl group, the methyl group, and a hydrogen atom. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-cyclohexylethanamine and (S)-1-cyclohexylethanamine. biosynth.com These stereoisomers exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with other chiral molecules and with plane-polarized light.

The significance of the individual enantiomers of 1-cyclohexylethanamine lies primarily in their role as crucial building blocks in the asymmetric synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The specific stereochemistry of a molecule is often critical for its biological activity. chromatographyonline.com Consequently, the use of enantiomerically pure starting materials like (R)- or (S)-1-cyclohexylethanamine allows for the synthesis of target compounds with a specific, desired stereoconfiguration, which can lead to enhanced efficacy and reduced side effects in drugs. chemimpex.comnih.gov

For instance, (S)-(+)-1-cyclohexylethanamine is utilized as a chiral building block in the synthesis of various pharmaceuticals, contributing to the creation of compounds with specific stereochemistry essential for their biological function. chemimpex.com It also serves as an intermediate in the formulation of herbicides and pesticides. chemimpex.com Similarly, (R)-(-)-1-cyclohexylethanamine is employed in the preparation of chiral polymethacrylamides, which are used as stationary phases for the liquid-chromatographic resolution of racemic amides. fishersci.com Chiral amines, in general, are fundamental in stereoselective organic synthesis, acting as resolving agents, building blocks, or chiral auxiliaries.

Chiral Resolution Techniques for Racemic 1-Cyclohexylethanamine

The separation of a racemic mixture of 1-cyclohexylethanamine into its individual enantiomers is a critical step in obtaining enantiomerically pure compounds. Several techniques are employed for this chiral resolution.

Diastereomeric Salt Formation and Crystallization

A widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, which acts as a resolving agent. The resulting products are a pair of diastereomeric salts with different physical properties, such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization.

In the case of 1-cyclohexylethanamine, a study investigated its resolution using enantiopure 2-phenylacetic acids. exlibrisgroup.com It was found that (R)-2-methoxy-2-phenylacetic acid and (S)-2-phenylpropionic acid were effective resolving agents for obtaining the (S)-1-cyclohexylethanamine enantiomer as the less-soluble diastereomeric salt. exlibrisgroup.com The resolution efficiency for these processes was reported to be 48% and 52%, respectively. exlibrisgroup.com After separation of the diastereomeric salt, the desired enantiomer of the amine can be recovered by treatment with a base.

| Resolving Agent | Target Enantiomer | Resolution Efficiency |

| (R)-2-Methoxy-2-phenylacetic acid | (S)-1-Cyclohexylethanamine | 48% |

| (S)-2-Phenylpropionic acid | (S)-1-Cyclohexylethanamine | 52% |

Preferential Crystallization Methods for Enantiomeric Enrichment

Preferential crystallization is a technique that can be applied to resolve conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate enantiopure crystals. nih.gov This process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then preferentially crystallizes out of the solution. nih.gov While specific studies on the application of preferential crystallization to 1-cyclohexylethanamine hydrochloride were not found, it remains a viable, though less common, industrial method for the resolution of chiral compounds that form conglomerates. researchgate.net

Supercritical Fluid Chromatography (SFC) and Other Advanced Chromatographic Approaches

Supercritical Fluid Chromatography (SFC) has emerged as a significant technique for both analytical and preparative chiral separations, often considered an alternative to HPLC. nih.govwikipedia.org SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which offers advantages such as lower viscosity and higher diffusivity, leading to faster separations. wikipedia.org For the chiral resolution of primary amines, crown ether-derived chiral stationary phases have shown great success in SFC. wiley.com These stationary phases have been used to resolve racemates of primary amines that were previously difficult to separate. wiley.com The polar nature of primary amines can make their resolution on more common polysaccharide-based or Pirkle-type chiral stationary phases challenging. wiley.com

Asymmetric Synthesis Strategies Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis aims to create a specific enantiomer of a chiral product from an achiral or prochiral starting material. This is achieved by using a chiral influence, such as a chiral auxiliary or a chiral catalyst.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While specific examples detailing the use of chiral auxiliaries directly with 1-cyclohexylethanamine as the target molecule are not prevalent in the provided search results, the general principle is a cornerstone of asymmetric synthesis. youtube.comresearchgate.net For instance, cyclohexyl-based chiral auxiliaries are known to be effective in providing high diastereofacial selectivity in various carbon-carbon bond-forming reactions.

Enzymatic Biocatalysis (e.g., ω-Transaminases) for Enantioselective Amination

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing chiral amines. illinois.edu Among the enzymes utilized, ω-transaminases (ω-TAs) have shown immense potential for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netalmacgroup.com These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high stereo- and regioselectivity. illinois.edu

The synthesis of 1-cyclohexylethanamine via this method starts from the prochiral ketone, 1-cyclohexylethanone. By selecting either an (S)-selective or an (R)-selective ω-transaminase, either enantiomer of the amine can be produced with high optical purity. illinois.edumdpi.com The reaction equilibrium can be unfavorable, but various strategies, such as using specific amine donors (e.g., isopropylamine, which generates acetone as a byproduct that can be removed) or employing multi-enzymatic cascade systems, can drive the reaction towards the desired amine product. almacgroup.com

ω-Transaminases can be applied in several ways:

Asymmetric Synthesis: A prochiral ketone is converted directly into a single enantiomer of the chiral amine, offering a theoretical yield of up to 100%. almacgroup.com

Kinetic Resolution: One enantiomer from a racemic mixture of the amine is selectively deaminated by the enzyme, leaving the other enantiomer in high purity, with a maximum theoretical yield of 50%. mdpi.comresearchgate.net

Deracemization: This approach combines two stereocomplementary ω-TAs in a one-pot process to convert a racemic amine into a single enantiomer with a theoretical yield of 100%. mdpi.com

The deracemization of 1-cyclohexylethylamine, a precursor for inhibitors of tumour necrosis factor-α (TNF-α), has been noted as a significant application of this technology. mdpi.com Research has demonstrated the successful application of ω-transaminases for structurally similar ketones, achieving high conversions and excellent enantiomeric excess.

| Enzyme Type | Substrate | Amine Donor | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (R)-selective ω-Transaminase (Engineered ATA-117) | Prositagliptin Ketone | Isopropylamine | Sitagliptin | 92% Yield | >99.95% | illinois.edualmacgroup.com |

| ω-TAm from Arthrobacter sp. | Silodosin Intermediate Ketone | (R)-α-methylbenzylamine | (R)-Amine Intermediate | ≥97% Yield | ≥97% | almacgroup.com |

| Native Amine Dehydrogenases (AmDHs) | Cyclohexanone (B45756) | Ammonia (B1221849) | Cyclohexylamine (B46788) | High Conversion | (S)-amines >97% | frontiersin.org |

Asymmetric Hydrogenation and Other Catalytic Methods for Chiral Amine Synthesis

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient methods for synthesizing chiral compounds. dicp.ac.cn For chiral amines like 1-cyclohexylethanamine, this typically involves the hydrogenation of a prochiral precursor such as an enamine or an imine. The success of this method relies heavily on the combination of a metal precursor (commonly rhodium, ruthenium, iridium, or palladium) and a chiral ligand that directs the stereochemical outcome of the hydrogen addition. dicp.ac.cnnih.gov

The synthesis can proceed via the asymmetric hydrogenation of N-(1-cyclohexylidene)ethanamine or a related enamine precursor. The choice of chiral phosphine ligands, such as those from the BINAP or SEGPHOS families, is critical in achieving high enantioselectivity. nih.gov The reaction conditions, including solvent, temperature, and hydrogen pressure, must be carefully optimized to maximize both yield and enantiomeric excess. Palladium-catalyzed asymmetric hydrogenation, in particular, has gained popularity due to its tolerance for various functional groups and reaction conditions. dicp.ac.cn

Beyond hydrogenation, other catalytic asymmetric methods include:

Asymmetric Reductive Amination: This process involves the reaction of 1-cyclohexylethanone with an ammonia source in the presence of a reducing agent and a chiral catalyst. Imine reductases (IREDs) are a class of enzymes that can catalyze this transformation, offering a biocatalytic route that complements ω-transaminases. whiterose.ac.ukresearchgate.net

Hydrogen Borrowing Catalysis: This strategy enables the direct alkylation of enolates with alcohols. An iridium catalyst can mediate the synthesis of substituted cyclohexanes from 1,5-diols, demonstrating a powerful method for creating complex chiral cyclic structures. nih.gov

| Catalyst System | Substrate Type | Reaction Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Rh-ArcPhos | Cyclic dehydroamino acid derivative | Asymmetric Hydrogenation | α-Acylamino-β-alkyl tetrahydropyranone | High | up to 96% | rsc.org |

| [Ir(cod)(acac)] / DTBM-SEGPHOS | 1,5-Diol and Pentamethylphenyl Ketone | Hydrogen Borrowing Annulation | Enantioenriched Cyclohexane (B81311) | 77% | 90:10 e.r. | nih.gov |

| Chiral Iminopyridine-Cobalt Catalyst | 1,1-Diarylethylene | Asymmetric Hydrogenation | Chiral 1,1-Diarylalkane | - | High | nih.gov |

Stereochemical Stability and Racemization Studies of this compound

The stereochemical stability of a chiral amine is crucial for its application, particularly in pharmaceuticals, where the presence of the undesired enantiomer can be detrimental. nih.gov Chiral amines and their salts, such as this compound, can be susceptible to racemization (the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers) under certain conditions.

Racemization of a chiral amine typically proceeds through the reversible formation of a planar, achiral imine intermediate. This process requires the removal of the proton from the chiral carbon center. The stability of the C-H bond at the stereocenter is therefore a key factor. For 1-cyclohexylethanamine, the α-proton is not particularly acidic, making the free amine relatively stable to racemization under standard conditions.

However, the process can be deliberately induced. The racemization of an undesired enantiomer is economically vital in processes like dynamic kinetic resolution (DKR), where it is continuously recycled back into the resolution process, theoretically enabling a 100% yield of the desired enantiomer. google.comacs.org

Studies on related chiral amines have shown that racemization can be facilitated by:

Strong Bases: Treatment with a metal hydroxide, such as potassium hydroxide, in an aprotic polar solvent like dimethyl sulfoxide (DMSO) can effectively racemize optically-enriched amines. google.com

Elevated Temperatures: Higher temperatures increase the rate of racemization, a principle used in Resolution-Racemization-Recycle (R3) processes where the racemization step is conducted at elevated temperatures (e.g., 80 °C) while the resolution occurs at lower temperatures. whiterose.ac.uk

Metal Catalysts: Certain transition metal complexes, such as iridium-based catalysts, can promote racemization under milder conditions, which is advantageous for integrating it into continuous flow systems. acs.orgwhiterose.ac.uk

The hydrochloride salt form generally enhances the stereochemical stability of the amine. The protonation of the nitrogen atom makes it a much poorer electron-withdrawing group, which increases the pKa of the α-proton and makes its abstraction more difficult. Therefore, this compound is expected to be configurationally stable under typical storage and handling conditions, with racemization being unlikely without the deliberate application of heat and a suitable catalyst or base.

Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexylethanamine Hydrochloride

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom of the amine group in 1-cyclohexylethanamine (B1205470) possesses a lone pair of electrons, rendering it a potent nucleophile. This inherent nucleophilicity is the driving force behind a variety of important chemical transformations. The reactivity of amines generally increases with basicity, though steric hindrance can play a moderating role. masterorganicchemistry.com

Sₙ1 and Sₙ2 Reaction Pathways in Amination Reactions

Amines, including 1-cyclohexylethanamine, can act as nucleophiles in substitution reactions with alkyl halides. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl halide, the reaction conditions, and the solvent. youtube.comleah4sci.com

Sₙ2 Reactions: In the case of a primary or methyl halide, the reaction is likely to follow a bimolecular (Sₙ2) pathway. youtube.comlibretexts.org This is a single-step, concerted mechanism where the amine's lone pair directly attacks the electrophilic carbon, displacing the leaving group. libretexts.org The rate of an Sₙ2 reaction is dependent on the concentrations of both the amine and the alkyl halide. youtube.commasterorganicchemistry.com The use of a strong nucleophile and a polar aprotic solvent favors the Sₙ2 mechanism. khanacademy.org

Sₙ1 Reactions: With tertiary alkyl halides, the reaction tends to proceed via a unimolecular (Sₙ1) mechanism. youtube.commasterorganicchemistry.com This is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is a key factor influencing the reaction rate. masterorganicchemistry.com The nucleophilic amine then attacks the carbocation. Sₙ1 reactions are favored by polar protic solvents which can stabilize the ionic intermediates. youtube.comkhanacademy.org Secondary alkyl halides can undergo either Sₙ1 or Sₙ2 reactions, often leading to a mixture of products. khanacademy.org

A significant challenge in the direct alkylation of primary amines like 1-cyclohexylethanamine is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Amide Formation Reactions Utilizing 1-Cyclohexylethanamine

The reaction of 1-cyclohexylethanamine with carboxylic acids or their derivatives is a fundamental method for the synthesis of amides. numberanalytics.com This transformation, known as acylation, involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Direct condensation of a carboxylic acid with an amine to form an amide typically requires heat. youtube.com The reaction proceeds by the elimination of a water molecule. youtube.com To facilitate this reaction under milder conditions, coupling reagents are often employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack. numberanalytics.com Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) or uronium salts like HATU. ucl.ac.uk An alternative method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, which then readily reacts with the amine. nih.gov

The mechanism of amide bond formation generally involves the nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate. nih.gov This intermediate then collapses, expelling a leaving group (such as a chloride ion or a carboxylate) to yield the amide.

| Reactant 1 | Reactant 2 | Product | Conditions/Reagents |

| 1-Cyclohexylethanamine | Carboxylic Acid | N-(1-Cyclohexylethyl)amide | Heat or Coupling Reagents (e.g., EDC, HATU) numberanalytics.comucl.ac.uknih.gov |

| 1-Cyclohexylethanamine | Acid Chloride | N-(1-Cyclohexylethyl)amide | Base (e.g., pyridine) |

| 1-Cyclohexylethanamine | Acid Anhydride | N-(1-Cyclohexylethyl)amide | Base (e.g., pyridine) |

Reductive Amination and Imine Formation in Synthetic Pathways

Reductive amination is a versatile and widely used method for the synthesis of amines, including substituted derivatives of 1-cyclohexylethanamine. wikipedia.orgsigmaaldrich.com This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. wikipedia.org

The initial step is the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal. wikipedia.org This is followed by the acid-catalyzed dehydration to yield an imine (a compound containing a carbon-nitrogen double bond). wikipedia.orgyoutube.com The imine can then be reduced to the corresponding amine using a variety of reducing agents. masterorganicchemistry.com

A key advantage of reductive amination is that it can be performed as a "one-pot" reaction, where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture. wikipedia.orgyoutube.com This requires a reducing agent that is selective for the imine in the presence of the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones than they are towards the protonated imine (iminium ion). masterorganicchemistry.comyoutube.com

For example, the reaction of cyclohexanone (B45756) with an amine like benzylamine (B48309) in the presence of a catalyst and hydrogen gas can produce N-benzylcyclohexylamine. researchgate.net Similarly, 1-cyclohexylethanamine itself can be synthesized via the reductive amination of acetylcyclohexane (cyclohexyl methyl ketone) with ammonia (B1221849) or a primary amine, followed by stereoselective reduction of the resulting imine.

Electrophilic Substitution Reactions on Derived Compounds

While the cyclohexyl ring of 1-cyclohexylethanamine is generally not susceptible to electrophilic aromatic substitution, derivatives of this compound can undergo such reactions. For instance, if the amine is acylated to form an N-(1-cyclohexylethyl)benzamide, the benzene (B151609) ring can undergo electrophilic substitution. The amide group (-NHCOR) is an ortho-, para-directing group and is activating towards electrophilic aromatic substitution.

Heterocyclic derivatives of 1-cyclohexylethanamine can also participate in electrophilic substitution reactions. The reactivity and regioselectivity of these reactions depend on the nature of the heterocyclic ring. Five-membered heterocyclic rings are generally more reactive towards electrophiles than six-membered rings. youtube.com

Oxidation and Reduction Pathways of the Amine Group

The amine group of 1-cyclohexylethanamine can be oxidized to form various nitrogen-containing functional groups. The specific product depends on the oxidizing agent used. For example, oxidation can lead to the formation of the corresponding nitroso or nitro compounds.

Conversely, the amine group is already in a reduced state. However, derivatives of 1-cyclohexylethanamine can be reduced. For instance, the reduction of an amide derived from 1-cyclohexylethanamine with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will yield a secondary amine.

Elimination Reactions and Their Mechanisms (E1, E2) in Cyclohexylethanamine Derivatives

Derivatives of 1-cyclohexylethanamine, particularly those where the amine has been converted into a good leaving group (e.g., a quaternary ammonium salt), can undergo elimination reactions to form alkenes. These reactions can proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism. masterorganicchemistry.com

E2 Mechanism: The E2 reaction is a concerted, one-step process that requires a strong base. leah4sci.com In cyclohexane (B81311) systems, the E2 mechanism has a strict stereochemical requirement: the hydrogen atom being removed and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement. youtube.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com The stability of the chair conformation with the leaving group in the axial position influences the reaction rate. chemistrysteps.com

E1 Mechanism: The E1 reaction is a two-step process that proceeds through a carbocation intermediate. chemistrysteps.com It is favored by weak bases and polar protic solvents. leah4sci.com The first step is the departure of the leaving group to form a carbocation, which is the rate-determining step. chemistrysteps.com A base then removes a proton from an adjacent carbon to form the double bond. Unlike the E2 reaction, the E1 reaction does not have a strict stereochemical requirement for the orientation of the leaving group and the proton. chemistrysteps.com

The choice between E1 and E2 pathways depends on factors such as the strength of the base, the nature of the leaving group, the solvent, and the structure of the substrate. masterorganicchemistry.com Generally, strong bases favor the E2 mechanism, while weak bases and conditions that promote carbocation formation favor the E1 pathway. leah4sci.com

| Reaction Type | Key Features | Stereochemistry | Conditions |

| E2 | Bimolecular, concerted | Requires anti-periplanar (trans-diaxial) arrangement of H and leaving group youtube.com | Strong base leah4sci.com |

| E1 | Unimolecular, carbocation intermediate | No strict stereochemical requirement chemistrysteps.com | Weak base, polar protic solvent leah4sci.com |

Ring-Opening and Ring-Closing Reactions Involving Cyclohexyl Moiety Derivatives

The chemical literature on 1-cyclohexylethanamine hydrochloride primarily focuses on its synthesis and use as a resolving agent. However, the reactivity of the cyclohexyl moiety in derivatives of this compound can be inferred from studies on analogous cyclohexyl systems. These reactions, which include ring-opening and ring-closing (cyclization) processes, are of significant interest for the synthesis of complex bicyclic and polycyclic structures. Mechanistic investigations into these transformations reveal the influence of substituents and reaction conditions on the reaction pathways.

Ring-Closing and Bicyclic System Formation

Intramolecular reactions of suitably functionalized derivatives of 1-cyclohexylethanamine can be expected to lead to the formation of bicyclic systems, such as decahydroquinolines and octahydroindoles. These transformations are typically driven by the formation of a new bond between a reactive center on the ethylamine (B1201723) side chain and the cyclohexyl ring.

One illustrative analogy is the synthesis of bicyclic lactones from cyclohexene (B86901) carboxamide derivatives. nih.gov In these reactions, functional groups attached to the cyclohexene ring, such as a hydroxymethyl and an amide group, are crucial for the product formation. nih.gov For instance, the reduction of a bicyclic imide can yield a carboxamide with a primary alcohol. Subsequent reactions like bromination or epoxidation can induce intramolecular cyclization, leading to the formation of a new ring fused to the original cyclohexyl system. nih.gov

Another relevant class of reactions is transannular cyclizations. These reactions are particularly effective in medium-sized rings where the ring's conformation brings distant atoms into close proximity. For example, in bicyclo[3.3.1]nonane derivatives, which contain a cyclohexane ring, transannular bromination can lead to the formation of adamantane (B196018) derivatives. researchgate.net The mechanism of these reactions is often ionic, proceeding through intermediate complexes with the electrophile. researchgate.net

The table below summarizes representative ring-closing reactions of cyclohexyl derivatives that can be considered analogous to potential reactions of 1-cyclohexylethanamine derivatives.

| Starting Material Type | Reaction Type | Key Reagents/Conditions | Product Type | Reference |

| Cyclohexene carboxamide | Intramolecular Cyclization | NaBH₄, then bromination or epoxidation | Bicyclic lactone | nih.gov |

| Bicyclo[3.3.1]nonane dienes | Transannular Cyclization | Bromine in nonpolar aprotic solvents | Adamantane derivatives | researchgate.net |

| N-Aryl acrylamides | Photochemical Cyclization | Visible light, photocatalyst | Oxindole derivatives | mdpi.com |

| 2-N-cyano-sulfonimidoyl amides | Acid-catalyzed Intramolecular Cyclization | H₂SO₄ | Thiadiazine 1-oxides | nih.gov |

Ring Contraction Reactions

Ring contraction of a cyclohexyl ring to a cyclopentyl derivative is a known transformation, often proceeding through a carbocationic intermediate. Theoretical studies using density functional theory have explored the mechanism of ring contraction in cyclohexylium cations. researchgate.net The presence and nature of substituents on the ring can significantly influence the barrier to rearrangement. For instance, the parent cyclohexyl cation can rearrange to a methylcyclopentyl cation. researchgate.net

In the context of 1-cyclohexylethanamine derivatives, the formation of a carbocation on the cyclohexyl ring, for example through the departure of a leaving group, could potentially trigger a similar ring contraction.

Recent research has also demonstrated the photomediated ring contraction of saturated heterocycles, such as piperidines, to the corresponding pyrrolidines. nih.gov This transformation proceeds via a C(sp³)–N bond cleavage followed by intramolecular C–N bond reformation. While this example involves a nitrogen-containing ring, it highlights a modern synthetic strategy for ring contraction that could potentially be adapted for carbocyclic systems like the cyclohexyl group in suitably derivatized forms of 1-cyclohexylethanamine.

The following table outlines examples of ring contraction reactions in cyclohexyl and related systems.

| System | Reaction Type | Key Features/Conditions | Product | Reference |

| Cyclohexylium cation | Carbocation Rearrangement | Formation of a carbocation on the ring | Methylcyclopentyl cation | researchgate.net |

| Substituted piperidines | Photomediated Ring Contraction | Visible light, arylsulfonyl derivatization | Substituted pyrrolidines | nih.gov |

| Dihydroazepines | Deaminative Ring Contraction | In situ methylation, base-induced rearrangement | Polycyclic (hetero)aromatics | nih.gov |

While direct experimental data on the ring-opening and ring-closing reactions of the cyclohexyl moiety in this compound is scarce, the principles established from the study of analogous systems provide a strong foundation for predicting and developing such transformations. The synthesis of novel bicyclic and ring-contracted products from derivatives of 1-cyclohexylethanamine remains a promising area for future research.

Role As a Chiral Building Block and Intermediate in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules and Scaffolds

The unique structural features of 1-cyclohexylethanamine (B1205470), particularly its enantiopure forms like (S)-(+)-1-Cyclohexylethylamine, allow it to be employed as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org This strategy is fundamental in creating single-enantiomer products, which is crucial in the pharmaceutical and agrochemical industries where different enantiomers can have vastly different biological activities. researchgate.net

Production of Pharmaceutical Active Pharmaceutical Ingredients (APIs)

The synthesis of enantiomerically pure APIs is a primary application of 1-cyclohexylethanamine. As a chiral building block, it provides a pre-existing stereocenter that can be incorporated into the final molecular structure, guiding the formation of subsequent stereocenters. This approach is often more efficient than separating enantiomers from a racemic mixture.

While specific, publicly disclosed API syntheses directly employing 1-cyclohexylethanamine hydrochloride are proprietary, its utility is well-established in the synthesis of complex chiral amines and related structures. Chiral amines are integral components of numerous pharmaceuticals. The synthesis of these APIs often involves diastereoselective reactions where the chiral amine, such as (S)-1-cyclohexylethylamine, is reacted with other precursors to form intermediates with a high degree of stereochemical purity. ptfarm.pl This control is essential because regulatory bodies often require the development of single-enantiomer drugs to avoid the undesirable or toxic effects that may be associated with the other enantiomer. researchgate.net

Table 1: Role of Chiral Auxiliaries in API Synthesis

| Role of Auxiliary | Description | Example Application Area |

|---|---|---|

| Stereocontrol | Directs the stereochemical outcome of reactions like alkylations or aldol additions. | Synthesis of chiral carboxylic acids and amino acids. |

| Intermediate | The chiral fragment is incorporated into the final molecular backbone. | Formation of complex chiral amine-containing drugs. |

Synthesis of Agrochemicals and Specialty Chemicals

The principles of chirality are equally important in the agrochemical sector. The effectiveness of many herbicides, pesticides, and fungicides is dependent on their stereochemistry. Using chiral building blocks like 1-cyclohexylethanamine ensures the production of the most biologically active isomer, which can lead to lower application rates and reduced environmental impact.

Nitrogen-containing heterocycles, which can be synthesized using this amine, are prevalent scaffolds in modern agrochemicals. organic-chemistry.org For example, many advanced fungicides and herbicides rely on complex, chiral core structures to achieve their selective activity against pests and weeds while remaining safe for the crops and the environment. The incorporation of the cyclohexylethanamine moiety can impart desirable physicochemical properties, such as optimal lipophilicity for transport within a plant or insect.

Application in Nitrogen-Containing Heterocyclic Compound Synthesis

Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals and other bioactive compounds, with over 59% of FDA-approved small-molecule drugs containing at least one such ring system. nih.gov this compound serves as a valuable nitrogen source for the synthesis of these scaffolds.

Pyridine Synthesis: Substituted pyridines can be synthesized through condensation reactions involving an amine, carbonyl compounds, and other reagents. baranlab.org For instance, in variations of the Hantzsch pyridine synthesis or other multicomponent reactions, a primary amine like 1-cyclohexylethanamine can be condensed with β-dicarbonyl compounds and an aldehyde to form a dihydropyridine, which is then oxidized to the corresponding pyridine derivative. nih.govijnrd.org

Pyrimidine Synthesis: Pyrimidine rings are typically formed by the cyclization of a compound containing an N-C-N fragment (like an amidine or urea) with a β-dicarbonyl compound. wikipedia.orgresearchgate.net 1-Cyclohexylethanamine can be used to first synthesize a substituted amidine, which is then used as a key precursor in the subsequent cyclization step to form a highly substituted pyrimidine. organic-chemistry.orgresearchgate.netgrowingscience.com

Table 2: Heterocyclic Scaffolds Synthesized Using Amine Precursors

| Heterocycle | General Synthesis Method | Role of 1-Cyclohexylethanamine |

|---|---|---|

| Pyridine | Condensation of carbonyls and an amine source (e.g., Hantzsch synthesis). baranlab.org | Provides the nitrogen atom for the heterocyclic ring. |

| Pyrimidine | Cyclization of β-dicarbonyls with amidines, ureas, or guanidines. wikipedia.org | Can be used to prepare the required substituted amidine precursor. |

| Imidazopyridine | Condensation of 2-aminopyridine with 1,3-dicarbonyl compounds. cbijournal.com | Can be used to synthesize derivatives of the starting materials. |

Applications in Medicinal Chemistry and Drug Design

The cyclohexylethanamine scaffold is a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple biological targets, making them useful starting points for drug discovery across different therapeutic areas. nih.govnih.gov

Design and Synthesis of Central Nervous System (CNS) Modulators

The discovery of drugs targeting the CNS is particularly challenging due to the need for molecules to cross the blood-brain barrier (BBB). The physicochemical properties of the cyclohexylethanamine scaffold, such as its lipophilicity and three-dimensional structure, make it an attractive template for designing CNS-active agents. aragenbio.com Privileged scaffolds like 2-phenylcyclopropylmethylamine, which shares structural similarities, have proven effective for designing compounds that target aminergic G protein-coupled receptors (GPCRs) and transporters, which are key targets in CNS disorders like depression and schizophrenia. nih.gov While direct examples are limited, the cyclohexylethanamine core provides a robust, non-planar structure that can be decorated with various functional groups to optimize binding to specific neuronal receptors and improve brain penetration. researchgate.netresearchgate.net

Development of Antiviral Agents Leveraging Cyclohexylethanamine Scaffolds

The cyclohexylethanamine scaffold has significant potential in the development of antiviral agents, largely due to its close structural analogy to the approved anti-influenza drug, rimantadine.

Rimantadine (α-methyl-1-adamantanemethylamine hydrochloride) functions by blocking the M2 proton channel of the influenza A virus, a crucial step in the viral replication cycle. researchgate.net The M2 channel is a homotetrameric protein that allows protons to enter the virus particle after it has been endocytosed by a host cell, which facilitates the uncoating of the viral genome. nih.gov Adamantane-based drugs like rimantadine bind within the pore of this channel and block proton transport. researchgate.net

The 1-cyclohexylethanamine structure is a direct analogue of rimantadine, replacing the rigid adamantyl cage with a conformationally flexible cyclohexyl group. This modification can influence the binding affinity and resistance profile of the resulting compound. Studies on rimantadine have shown that its stereochemistry can affect its binding orientation within the M2 channel, although both enantiomers demonstrate inhibitory activity. nih.govnih.gov The development of cyclohexylethanamine-based analogues allows for the exploration of structure-activity relationships to design new M2 channel inhibitors that may be active against rimantadine-resistant strains of influenza. researchgate.net

Table 3: Comparison of M2 Ion Channel Inhibitors

| Compound | Core Scaffold | Mechanism of Action | Key Viral Target |

|---|---|---|---|

| Rimantadine | Adamantane (B196018) | Blocks proton transport, inhibiting viral uncoating. researchgate.net | Influenza A M2 ion channel. nih.gov |

| 1-Cyclohexylethanamine | Cyclohexane (B81311) | Putative M2 ion channel blocker (structural analogue). | Influenza A M2 ion channel. |

| Amantadine (B194251) | Adamantane | Blocks proton transport, inhibiting viral uncoating. researchgate.net | Influenza A M2 ion channel. |

Synthesis of Anticancer Compounds and Analogs

Chiral amines are recognized as crucial structural motifs in a significant portion of commercial pharmaceuticals, including anticancer agents, due to their ability to form specific interactions with biological targets. The stereochemistry of these molecules is often a determining factor in their pharmacological profile.

In the pursuit of novel anticancer agents, researchers explore the modification of natural products to enhance their efficacy. One such study involved the synthesis of Michael adducts from sesquiterpene lactones, specifically zaluzanin D, which possesses a reactive α,β-unsaturated γ-lactone moiety. The reaction of zaluzanin D with both (R)- and (S)-1-cyclohexylethylamine was investigated. While this particular reaction primarily yielded deacetylated products rather than the desired amino adducts, it highlights the exploration of chiral amines like 1-cyclohexylethylamine in the derivatization of bioactive natural products. researchgate.net The broader library of synthesized amino adducts from other amines showed that such modifications could lead to compounds with notable antiproliferative effects against human breast cancer cell lines (MCF7 and MDA-MB-231). researchgate.net This line of research underscores the strategy of using chiral building blocks to create diverse chemical libraries for screening in drug discovery programs. researchgate.net

Role in Farnesyl Protein Transferase Inhibitor Development

Farnesyl protein transferase (FTase) is a key enzyme involved in the post-translational modification of the Ras protein, which plays a central role in cell signaling pathways that control cell growth and proliferation. nih.gov Mutated Ras proteins are implicated in a high percentage of human cancers, making FTase a significant target for anticancer drug development. nih.gov Inhibitors of this enzyme, known as FTIs, block the farnesylation process, preventing Ras from localizing to the cell membrane and thereby disrupting the signaling cascade. nih.gov

A significant breakthrough in the development of non-thiol, peptidomimetic FTase inhibitors involved the incorporation of a cyclohexylethylamine moiety. nih.govresearchgate.nettitech.ac.jp Starting from a known FTase inhibitor, FTI-276, a library of secondary benzylic amines was synthesized, leading to the discovery of potent inhibitors containing the cyclohexylethylamine scaffold. nih.govresearchgate.nettitech.ac.jp

The research demonstrated that the combination of a cyclohexylethylamine group with other structural modifications, such as o-tolyl substitution on a biphenyl core, led to a dramatic increase in inhibitory activity. nih.gov This culminated in the development of compounds with exceptional potency, not only in enzymatic assays but also in whole-cell assays measuring the inhibition of Ras processing. nih.govresearchgate.nettitech.ac.jp

| Compound | Modifications | FTase Inhibition IC₅₀ (nM) | Whole Cell Ras Processing EC₅₀ (nM) |

|---|---|---|---|

| Compound 7 | o-methyl substituent on biphenyl core + cyclohexylethylamine | 0.16 | 190 |

| Compound 16 | Further modification of Compound 7 | Subnanomolar | 4.3 |

| Compound 25 | Further modification of Compound 7 | 0.20 | 4.4 |

Data sourced from the Journal of Medicinal Chemistry. nih.govtitech.ac.jp

The exceptional in vitro and cellular potency of these cyclohexylethylamine-containing compounds translated into significant in vivo efficacy. In a nude mouse xenograft model using human pancreatic cancer cells (MiaPaCa), oral administration of a lead compound resulted in impressive attenuation of tumor growth. nih.govresearchgate.nettitech.ac.jp This work clearly establishes the critical role of the 1-cyclohexylethanamine scaffold in the design of highly potent farnesyl protein transferase inhibitors for cancer therapy. nih.govresearchgate.nettitech.ac.jp

Polymer Chemistry and Material Science Applications

The chirality of 1-cyclohexylethanamine is a valuable feature that has been exploited in the fields of polymer chemistry and material science to create materials with unique optical and electronic properties.

Synthesis of Optically Active Polyamines Based on Chiral Cyclohexylethanamine Derivatives

Optically active polymers are of considerable interest for their potential applications in areas such as chiral separation and molecular recognition. The incorporation of a chiral auxiliary into the side chain of a polymer can induce specific higher-ordered structures.

Researchers have successfully synthesized new optically active polyamines through the polycondensation of chiral (R)-(-)-1-cyclohexylethylamine with p-xylylene dibromide. researchgate.net The reaction, carried out in a mixed solvent system with potassium carbonate as the base, resulted in a linear polymer structure, as confirmed by FTIR spectroscopy. researchgate.net The optical properties of the resulting polymer were investigated using a digital polarimeter and circular dichroism (CD) spectroscopy, confirming that the chirality of the monomer was successfully transferred to the polymer backbone, leading to an optically active material. researchgate.net This synthetic route provides a method for creating well-defined polymers where the chiral side chain can play a crucial role in developing novel functional materials. researchgate.net

Development of Chiral Perovskite Materials

Organic-inorganic hybrid perovskites have garnered immense attention for their excellent semiconducting properties in photovoltaic and electro-optical devices. nih.gov Introducing chirality into the perovskite structure can impart unique functionalities, such as chiroptical and ferroelectric properties.

By employing the enantiomers (R)-(−)-1-cyclohexylethylamine (R-CYHEA) and (S)-(+)-1-cyclohexylethylamine (S-CYHEA) as the organic cation component, scientists have successfully synthesized a pair of enantiomeric one-dimensional (1D) hybrid perovskites: (R-CYHEA)PbI₃ and (S-CYHEA)PbI₃. nih.gov In this material design, the lead iodide octahedra govern the semiconducting properties, while the chiral organic groups are responsible for breaking inversion symmetry, which induces ferroelectricity, and mirror symmetry, which imparts chirality. nih.gov

These materials were found to be the first examples of a photoferroelectric perovskite semiconductor that is also chiral and electrically switchable. nih.gov Extensive characterization confirmed their unique combination of properties.

| Property | (R-CYHEA)PbI₃ | (S-CYHEA)PbI₃ | Method of Measurement |

|---|---|---|---|

| Chirality Confirmation | Opposite CD signal to S-enantiomer | Opposite CD signal to R-enantiomer | Circular Dichroism (CD) Spectroscopy |

| Ferroelectricity | Hysteresis loop observed | Hysteresis loop observed | Polarization-Electric Field (P-E) Measurement |

| Phase Transition | Ferroelectric to nonferroelectric | Ferroelectric to nonferroelectric | Temperature-Dependent X-ray Diffraction |

| Curie Temperature | ~100 °C | ~100 °C | Temperature-Dependent Pyroelectric Study |

Data sourced from Science Advances. nih.gov

The development of these chiral perovskites using cyclohexylethylamine derivatives opens up new possibilities for their application in chiroptoelectronics, including devices for circularly polarized light detection and spintronics. nih.gov

Utility in Ligand and Catalyst Design for Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer of a product over the other, is a powerful tool for achieving this. Chiral ligands are essential components of these catalysts, as they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction.

Chiral amines are frequently used as fundamental building blocks for the synthesis of more complex chiral ligands. While direct examples detailing the use of 1-cyclohexylethanamine for the synthesis of specific, widely-used ligands are not prevalent in the reviewed literature, its structure is analogous to other chiral amines that are staples in asymmetric synthesis. For instance, chiral cyclohexane-1,2-diamine is a well-known privileged scaffold used in the synthesis of ligands for a variety of asymmetric transformations. The principles underlying the utility of these amines are directly applicable to 1-cyclohexylethanamine.

The primary amine group of 1-cyclohexylethanamine provides a reactive handle for derivatization, allowing it to be incorporated into larger molecular frameworks. It can be used to synthesize various classes of ligands, such as P,N-ligands, which contain both a phosphorus and a nitrogen donor atom. These nonsymmetrical ligands have proven highly effective in many metal-catalyzed reactions, often outperforming their C₂-symmetric counterparts. The stereocenter adjacent to the amine group in 1-cyclohexylethanamine can effectively induce asymmetry in the catalytic process, making it a potentially valuable, though currently underutilized, building block in the vast field of asymmetric catalysis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-cyclohexylethanamine (B1205470) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the identity and structure of 1-cyclohexylethanamine hydrochloride. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while signal splitting (in ¹H NMR) reveals information about neighboring protons.

In the ¹H NMR spectrum, the protons of the cyclohexyl ring typically appear as a complex series of multiplets in the upfield region (approximately 1.0-2.0 ppm). The methine proton adjacent to the nitrogen atom is expected to be deshielded and appear further downfield, coupled to the neighboring methyl and cyclohexyl protons. The methyl group protons would present as a doublet due to coupling with the adjacent methine proton. The amine protons (NH₃⁺) can appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the cyclohexyl ring will resonate in the aliphatic region (typically 25-45 ppm). The methine carbon bonded to the nitrogen atom will be significantly downfield due to the electron-withdrawing effect of the amino group, as will the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexyl CH₂ | 1.0 - 1.9 (multiplets) | 25 - 30 |

| Cyclohexyl CH | 1.6 - 1.8 (multiplet) | ~40 - 45 |

| Ethyl CH | ~3.0 - 3.4 (multiplet) | ~55 - 60 |

| Ethyl CH₃ | ~1.2 - 1.4 (doublet) | ~15 - 20 |

| NH₃⁺ | Broad singlet, variable | N/A |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Since 1-cyclohexylethanamine is a chiral molecule, existing as two enantiomers, determining the enantiomeric purity is often crucial. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful method for this analysis. tcichemicals.comlibretexts.org CSRs are typically lanthanide complexes, such as derivatives of europium or praseodymium, which are themselves chiral. harvard.edu

When a CSR is added to a solution of a racemic or enantiomerically enriched sample of 1-cyclohexylethanamine, it forms diastereomeric complexes with each enantiomer. nih.gov These diastereomeric complexes have different magnetic environments, leading to the separation of signals in the NMR spectrum that were previously overlapping for the two enantiomers. For instance, the distinct methine or methyl signals for the (R)- and (S)-enantiomers will appear at slightly different chemical shifts. libretexts.org By integrating the areas of these separated peaks, the ratio of the enantiomers, and thus the enantiomeric excess (ee), can be accurately quantified. tcichemicals.comnih.gov

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the bonding network within the molecule. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the ethyl methine proton and the protons of the adjacent methyl group, as well as with the adjacent methine proton of the cyclohexane (B81311) ring. It would also reveal the coupling network among the various protons within the cyclohexyl ring. sdsu.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom to which they are attached (one-bond C-H correlation). epfl.ch An HSQC spectrum of this compound would show a correlation peak for each C-H bond, for example, linking the methyl proton signals to the methyl carbon signal and the various cyclohexyl proton signals to their corresponding carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). youtube.comepfl.ch This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the methyl protons and the cyclohexyl methine carbon, and between the ethyl methine proton and adjacent carbons in the cyclohexane ring, confirming the connection between the ethylamine (B1201723) side chain and the cyclohexyl ring. youtube.com

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations |

| COSY | ¹H – ¹H | - Ethyl CH ↔ Ethyl CH₃- Ethyl CH ↔ Cyclohexyl CH- Correlations within the cyclohexyl ring protons |

| HSQC | ¹H – ¹³C (1-bond) | - Ethyl CH₃ protons ↔ Ethyl CH₃ carbon- Ethyl CH proton ↔ Ethyl CH carbon- Cyclohexyl protons ↔ their respective carbons |

| HMBC | ¹H – ¹³C (2-3 bonds) | - Ethyl CH₃ protons ↔ Ethyl CH carbon- Ethyl CH₃ protons ↔ Cyclohexyl CH carbon- Ethyl CH proton ↔ adjacent Cyclohexyl CH₂ carbons |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov The two techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice-versa. americanpharmaceuticalreview.com

For this compound, the IR and Raman spectra would be dominated by features characteristic of the amine salt and the saturated hydrocarbon structure.

N-H Stretching: The ammonium (B1175870) group (NH₃⁺) gives rise to a very broad and strong absorption band in the IR spectrum, typically in the range of 3200-2800 cm⁻¹. This is due to the various stretching vibrations of the N-H bonds.

C-H Stretching: The C-H stretching vibrations of the cyclohexyl and ethyl groups will appear as strong, sharp bands in the region of 3000-2850 cm⁻¹. horiba.com

N-H Bending: The bending vibrations (scissoring and rocking) of the NH₃⁺ group typically produce absorptions in the 1600-1500 cm⁻¹ region.

C-H Bending: The bending vibrations of the CH₂ and CH₃ groups will be visible in the fingerprint region, around 1470-1370 cm⁻¹.

C-N Stretching: The C-N stretching vibration is expected to appear in the 1250-1020 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to the non-polar C-C and C-H bonds of the cyclohexane ring, providing a distinct fingerprint for the aliphatic framework. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| -NH₃⁺ | Stretching | 3200 - 2800 (Broad, Strong) | Weak |

| -NH₃⁺ | Bending | 1600 - 1500 (Medium) | Weak |

| C-H (Alkyl) | Stretching | 3000 - 2850 (Strong) | Strong |

| C-H (Alkyl) | Bending | 1470 - 1370 (Medium) | Medium |

| C-N | Stretching | 1250 - 1020 (Medium) | Medium |

| C-C | Stretching | 1200 - 800 (Fingerprint) | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of 1-cyclohexylethanamine and to gain structural information through the analysis of its fragmentation patterns. nih.gov

For this compound, analysis would typically be performed on the free base, 1-cyclohexylethanamine, after removing the HCl. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the free base (C₈H₁₇N, molecular weight ≈ 127.23 g/mol ).

The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: The most characteristic fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the loss of a methyl radical (•CH₃) or a cyclohexyl radical (•C₆H₁₁). The cleavage resulting in a stable, resonance-stabilized iminium cation is often the most favorable.

Loss of the Side Chain: Cleavage of the bond between the cyclohexane ring and the ethylamine side chain can occur.

Ring Fragmentation: The cyclohexane ring can also undergo fragmentation, leading to a series of smaller hydrocarbon fragments. nih.gov

Table 4: Expected Key Fragments in the Mass Spectrum of 1-Cyclohexylethanamine

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |

| 112 | [M - CH₃]⁺ | Loss of a methyl radical |

| 84 | [C₆H₁₂]⁺ | Cyclohexene (B86901) from McLafferty-type rearrangement |

| 56 | [C₄H₈]⁺ | Fragmentation of the cyclohexane ring |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage, loss of cyclohexyl radical |

X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. thieme-connect.de For a chiral compound like this compound, XRD analysis of a single crystal of one of the enantiomers can unambiguously determine its absolute stereochemistry. soton.ac.uknih.gov

The technique works by passing X-rays through a single crystal and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. To determine the absolute configuration (i.e., distinguishing between the R and S enantiomers), the phenomenon of anomalous dispersion is utilized. researchgate.net When the crystal contains an atom that scatters X-rays anomalously (often an atom heavier than oxygen, or by using a specific X-ray wavelength), the intensities of certain pairs of reflections (known as Bijvoet pairs) will be different. researchgate.net The analysis of these differences, often quantified by the Flack parameter, allows for the assignment of the correct absolute configuration of the molecule in the crystal. nih.govresearchgate.net

This method requires the growth of a high-quality single crystal of the enantiomerically pure compound, which can sometimes be a challenging prerequisite. researchgate.net However, when successful, XRD provides unequivocal proof of the molecular structure and its absolute spatial arrangement. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Techniques (e.g., Circular Dichroism)